Efflux‑Dependent Potency: LolCDE‑IN‑1 Displays a 64‑Fold MIC Shift in E. coli Efflux Mutant
LolCDE-IN-1 demonstrates strong antibacterial activity against E. coli ATCC 25922 ΔtolC (MIC = 0.125 μg/mL), an efflux‑deficient strain lacking the TolC outer membrane channel, while its activity against wild‑type E. coli ATCC 25922 is reduced to 8 μg/mL [1]. This 64‑fold potency loss in the presence of functional TolC‑dependent efflux highlights the compound's susceptibility to efflux‑mediated resistance, a critical differentiator from compounds that are either more efflux‑resistant or unable to penetrate the outer membrane at all [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | 8 μg/mL (wild-type); 0.125 μg/mL (ΔtolC) |
| Comparator Or Baseline | Compound 1 (LpxH inhibitor): >64 μg/mL (wild-type); 0.25 μg/mL (ΔtolC) |
| Quantified Difference | 64‑fold decrease in activity due to efflux for LolCDE‑IN‑1; compound 1 shows >256‑fold difference (ΔtolC vs. wild‑type) |
| Conditions | E. coli ATCC 25922 and isogenic ΔtolC mutant; Mueller Hinton broth; CLSI guidelines [1] |
Why This Matters
Understanding efflux liability is essential for selecting the appropriate chemical probe to study Gram‑negative envelope biology and for prioritizing scaffolds in early‑stage antibacterial drug discovery.
- [1] Nayar AS, et al. Novel antibacterial targets and compounds revealed by a high-throughput cell wall reporter assay. J Bacteriol. 2015 May;197(10):1726-34. View Source
